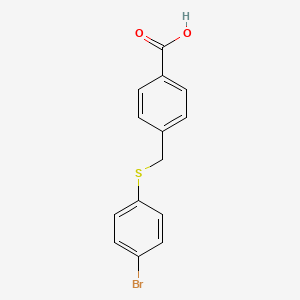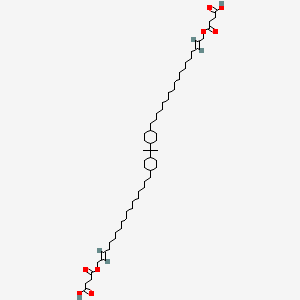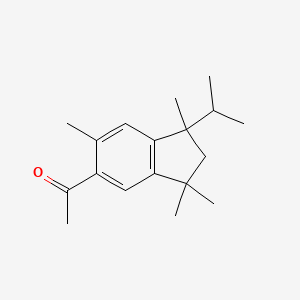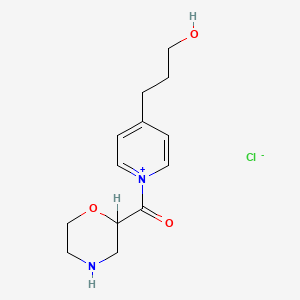
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a pyridinium ring substituted with a hydroxypropyl group and a morpholinecarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride typically involves the reaction of 4-(3-hydroxypropyl)pyridine with morpholine and a suitable chlorinating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-(morpholinecarbonyl)pyridinium chloride.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but lacks the pyridinium ring.
1-(Morpholinecarbonyl)pyridinium chloride: This compound has the pyridinium ring and morpholinecarbonyl group but lacks the hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63629-89-0 |
|---|---|
Fórmula molecular |
C13H19ClN2O3 |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]-morpholin-2-ylmethanone;chloride |
InChI |
InChI=1S/C13H19N2O3.ClH/c16-8-1-2-11-3-6-15(7-4-11)13(17)12-10-14-5-9-18-12;/h3-4,6-7,12,14,16H,1-2,5,8-10H2;1H/q+1;/p-1 |
Clave InChI |
ABKNSSSQNATKAE-UHFFFAOYSA-M |
SMILES canónico |
C1COC(CN1)C(=O)[N+]2=CC=C(C=C2)CCCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


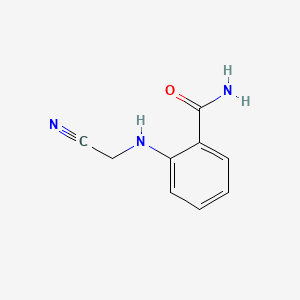


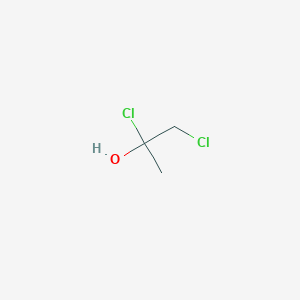
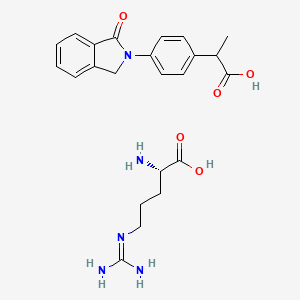

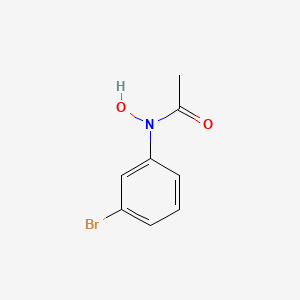
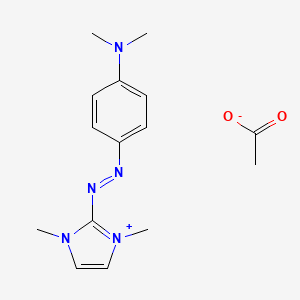

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
